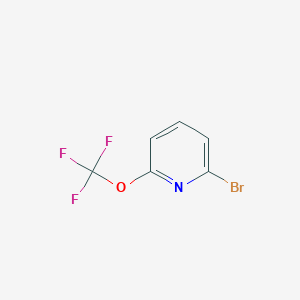

2-Bromo-6-(trifluorométhoxy)pyridine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “2-Bromo-6-(trifluoromethoxy)pyridine” is C6H3BrF3NO . Its average mass is 241.993 Da and its monoisotopic mass is 240.934998 Da .Physical and Chemical Properties Analysis

“2-Bromo-6-(trifluoromethoxy)pyridine” is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique

Industrie agrochimique

2-Bromo-6-(trifluorométhoxy)pyridine : est un motif structurel clé dans le développement des produits agrochimiques. Ses dérivés sont utilisés pour protéger les cultures des ravageurs, avec plus de 20 nouveaux produits agrochimiques contenant ce motif qui ont obtenu des noms communs ISO . Les dérivés de trifluorométhylpyridine (TFMP), y compris ceux avec le groupe trifluorométhoxy, contribuent à l'efficacité de ces composés en raison de leurs propriétés physicochimiques uniques .

Développement pharmaceutique

Dans le secteur pharmaceutique, plusieurs médicaments et produits vétérinaires contiennent la fraction TFMP, qui comprend également le groupe trifluorométhoxy. Ces composés ont été approuvés pour la mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques. Les activités biologiques de ces dérivés sont attribuées à la combinaison des propriétés de l'atome de fluor et des caractéristiques du groupement pyridine .

Synthèse de composés fluorés

Le composé sert d'intermédiaire dans la synthèse de divers produits chimiques organiques fluorés, qui sont essentiels à la modernisation des industries des matériaux, de l'agriculture et des soins de santé. Le développement de nouveaux composés fluorés aux propriétés uniques est un domaine de recherche important, et This compound joue un rôle essentiel dans cette avancée .

Réactifs de trifluorométhoxylation

Ce composé est impliqué dans le développement de réactifs de trifluorométhoxylation. Ces réactifs sont essentiels pour introduire le groupe trifluorométhoxy dans d'autres molécules, ce qui est un domaine moins développé de la chimie du fluor, mais qui présente un grand potentiel pour créer des médicaments pharmaceutiques et des produits agrochimiques aux propriétés uniques .

Réactions en phase vapeur

Les caractéristiques uniques du groupe trifluorométhoxy le rendent adapté aux réactions en phase vapeur, qui sont essentielles à la synthèse de divers composés chimiques. La présence de ce groupe peut influencer la volatilité et la réactivité des molécules impliquées dans de telles réactions .

Synthèse organique

En tant que bloc de construction, This compound est utilisé dans la formation de liaisons C−N par le biais de diverses réactions de couplage croisé. C'est également un réactif dans les réactions de couplage croisé de Negishi avec des halogénoarènes catalysées par le palladium, ce qui montre sa polyvalence en synthèse organique .

Science des matériaux

Les dérivés du composé sont essentiels au développement de matériaux fonctionnels. L'incorporation du groupe trifluorométhoxy dans les matériaux peut améliorer leurs propriétés, telles que la stabilité thermique, la résistance chimique et les caractéristiques électroniques, ce qui les rend appropriés pour des applications de pointe .

Science de l'environnement

En science de l'environnement, l'étude des composés fluorés, y compris ceux avec le groupe trifluorométhoxy, est importante pour comprendre leur comportement et leur impact sur l'environnement. Ce composé peut être utilisé pour suivre le devenir environnemental des polluants fluorés et aider au développement d'alternatives moins nocives .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Bromo-6-(trifluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and trifluoromethoxy groups contribute to its reactivity and binding affinity. For instance, it can act as a ligand in enzyme-catalyzed reactions, influencing the enzyme’s activity and specificity. The interactions between 2-Bromo-6-(trifluoromethoxy)pyridine and biomolecules are primarily driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

2-Bromo-6-(trifluoromethoxy)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Bromo-6-(trifluoromethoxy)pyridine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 2-Bromo-6-(trifluoromethoxy)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-(trifluoromethoxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-(trifluoromethoxy)pyridine remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-6-(trifluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

2-Bromo-6-(trifluoromethoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, it may inhibit specific enzymes in metabolic pathways, leading to the accumulation or depletion of certain metabolites .

Transport and Distribution

Within cells and tissues, 2-Bromo-6-(trifluoromethoxy)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can impact its activity and function. For instance, its interaction with membrane transporters can influence its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of 2-Bromo-6-(trifluoromethoxy)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism .

Propriétés

IUPAC Name |

2-bromo-6-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZIKXSFFBKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

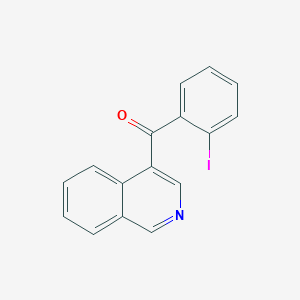

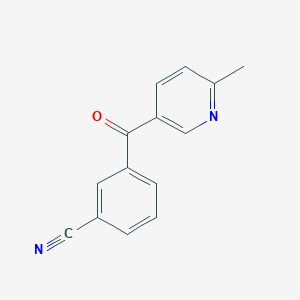

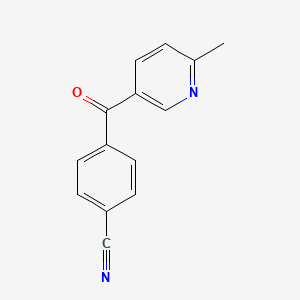

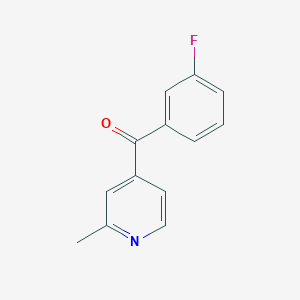

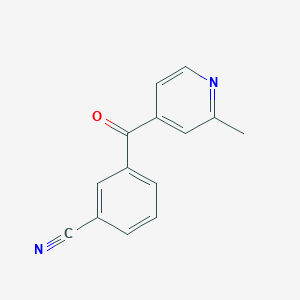

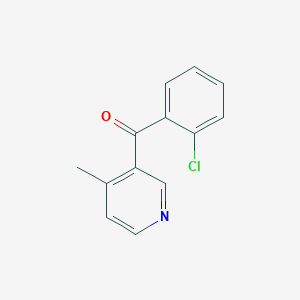

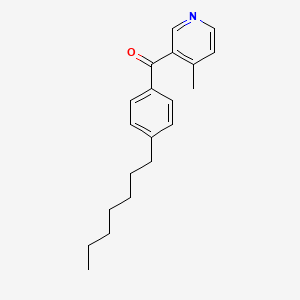

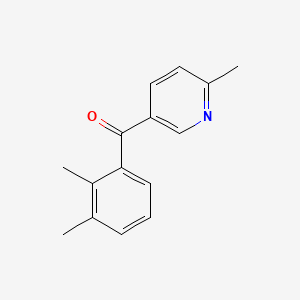

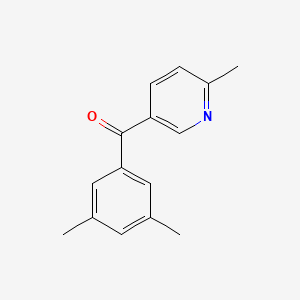

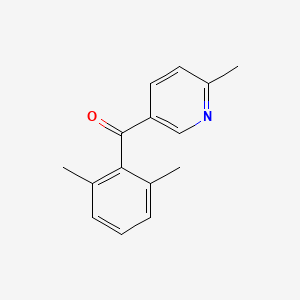

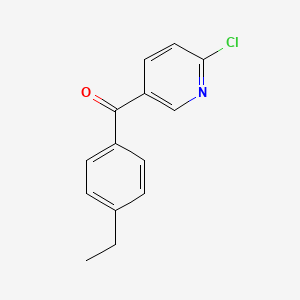

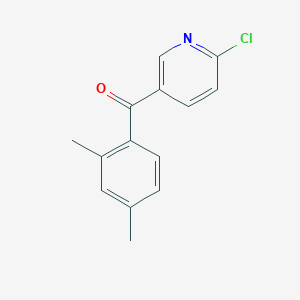

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.